Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride
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Overview
Description
Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 It is a derivative of cyclobutane, featuring an amino group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl bromide with cis-2-aminocyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl cis-2-aminocyclobutanemethanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl ester moiety can undergo hydrolysis, releasing the active cyclobutane derivative, which can interact with various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl trans-2-aminocyclobutanecarboxylate
- Benzyl cis-2-aminocyclopentanecarboxylate
- Benzyl cis-2-aminocyclohexanecarboxylate
Uniqueness
Benzyl cis-2-aminocyclobutanecarboxylate hydrochloride is unique due to its specific cis-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H/t10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUOLSNBVJVKHD-DHXVBOOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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